molecular formula C22H25N3O4S2 B3206402 3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide CAS No. 1040668-49-2

3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B3206402
CAS No.: 1040668-49-2
M. Wt: 459.6 g/mol
InChI Key: UGKVUJPWUTXODP-UHFFFAOYSA-N
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Description

3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Propanamide: The final step involves coupling the intermediate with 4-(propan-2-yl)phenylpropanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its sulfonamide group, which is known for its antibacterial properties.

    Biological Studies: The compound can be used in studies to understand the interaction of thiazole derivatives with biological targets.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition can lead to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring.

    Propanamide Derivatives: Compounds like N-phenylpropanamide, which share the propanamide moiety.

Uniqueness

3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide is unique due to its combination of a thiazole ring, sulfonamide group, and propanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-15(2)16-4-6-17(7-5-16)23-21(26)13-8-18-14-30-22(24-18)25-31(27,28)20-11-9-19(29-3)10-12-20/h4-7,9-12,14-15H,8,13H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKVUJPWUTXODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]-N-[4-(propan-2-yl)phenyl]propanamide

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